molecular formula C21H24O2 B1246291 (4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

Cat. No. B1246291
M. Wt: 308.4 g/mol
InChI Key: BEQLAZCYIMTZCU-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione is a natural product found in Dictyopteris undulata and Pteris denticulata with data available.

Scientific Research Applications

Intramolecular Charge-Transfer Interaction Studies

(4aS,12bS)-4,4,12b-Trimethyl-1,2,3,4a,5,6-Hexahydrobenzo[a]anthracene-8,11-dione has been explored in studies focusing on intramolecular charge-transfer interactions. Such compounds, including closely related derivatives, exhibit pronounced intramolecular charge-transfer bands. This is significant even when the donor and acceptor are in spatially unfavorable positions, providing insight into the electronic properties of these compounds (Yamamura & Miyake, 1993).

Synthesis of Naturally Occurring Anthracene Derivatives

Research has also been conducted on the synthesis of naturally occurring anthracene derivatives, closely related to the compound . These studies describe methods for synthesizing anthracene-9,10-diones, providing a foundation for understanding the synthetic pathways and potential applications of similar compounds (Katagiri, Kato, & Nakano, 1982).

Studies on Anthracycline Derivatives

There have been investigations into the Diels-Alder reactions of anthracene derivatives, which are structurally similar to the compound . These studies provide insights into the reactivity and potential applications of such compounds in the field of organic synthesis and medicinal chemistry (Chandler & Stoodley, 1980).

Photodegradation Studies

The compound's relatives have been examined in the context of photodegradation, which is relevant for understanding their environmental impact and behavior under light exposure. Studies in this area provide insights into the stability and degradation pathways of these compounds, which can be crucial for their application in materials science or environmental studies (Lehto, Puhakka, & Lemmetyinen, 2003).

Biological Activity and DNA Binding

Research into compounds structurally related to (4aS,12bS)-4,4,12b-Trimethyl-1,2,3,4a,5,6-Hexahydrobenzo[a]anthracene-8,11-dione has included studies on their biological activity, particularly in terms of DNA binding and potential antitumor properties. This research is crucial for understanding the bioactive properties and potential therapeutic applications of these compounds (Dias et al., 2005).

properties

Product Name

(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

InChI

InChI=1S/C21H24O2/c1-20(2)9-4-10-21(3)16-12-15-14(17(22)6-7-18(15)23)11-13(16)5-8-19(20)21/h6-7,11-12,19H,4-5,8-10H2,1-3H3/t19-,21+/m0/s1

InChI Key

BEQLAZCYIMTZCU-PZJWPPBQSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=CC4=C(C=C23)C(=O)C=CC4=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC4=C(C=C32)C(=O)C=CC4=O)C)C

synonyms

cyclozonarone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione
Reactant of Route 2
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione
Reactant of Route 3
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione
Reactant of Route 4
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione
Reactant of Route 5
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione
Reactant of Route 6
(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione

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